1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)-
Overview
Description
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)- is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Spectral Characterization and Crystal Structures
1H-1,4-Diazepine derivatives have been characterized using spectral analysis and crystal structures. A study on diazepines derivatives, including 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, showed their molecular identities and geometries through single-crystal X-ray diffraction analysis and FT-IR and multinuclear NMR spectroscopy (Ahumada et al., 2016).
Cycloaddition Reactions and Heterotricyclic Systems
Diazepines have been used to create new heterotricyclic systems via cycloaddition reactions. Research demonstrated the synthesis of bis[1,2,4]oxadiazolo- and bis[1,2,4]triazolo[1,4]diazepine derivatives through double site-specific 1,3-dipolar cycloaddition (Aversa et al., 2009).
Enzyme Inhibition and Cytotoxicity Studies
1,4-Diazepine derivatives have been studied for their potential as enzyme inhibitors and cytotoxic agents. One study on palladacycles derived from 1,4-diazepines evaluated their activity as cathepsin B inhibitors and cytotoxic agents in A2780/S cells, finding a strong correlation between cathepsin B inhibition and cytotoxicity (Spencer et al., 2009).
Synthesis of Novel Derivatives
Research has been focused on synthesizing novel diazepine derivatives. A study outlined the synthesis of 3-[2,2,2-Trifluoroethyl]hexahydro-2H-1,4-diazepin-2-one, highlighting the pharmaceutical interest in these compounds as dipeptidyl peptidase inhibitors for diabetes treatment (Balsells et al., 2008).
Asymmetric Synthesis
Asymmetric synthesis of diazepine derivatives has been explored, with an efficient method for synthesizing (R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from L-asparagine, serving as an amine part of a potent 5-HT3 receptor antagonist (Kato et al., 1997).
Rho-Kinase Inhibitors Development
1H-1,4-Diazepine derivatives have been employed in developing specific Rho-kinase inhibitors. The synthesis and evaluation of HA-1077 analogs, including hexahydro-1-(isoquinoline-5-sulfonyl)-1H-1,4-diazepine, showed potent inhibition of Rho-kinase with potential clinical applications (Tamura et al., 2005).
properties
IUPAC Name |
1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N2O6/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4/h9-10,14-15,22-25H,7-8,11-13,16-21H2,1-6H3/b14-9+,15-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCDAKRSXICGM-AOEKMSOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,4-Diazepine, hexahydro-1,4-bis((4E)-5-(3,4,5-trimethoxyphenyl)-4-penten-1-yl)- | |
CAS RN |
191089-59-5 | |
Record name | K-7174 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191089595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | K-7174 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36376CA57N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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